molecular formula C6H12FN B13342966 (1R,3R)-3-Fluorocyclohexan-1-amine

(1R,3R)-3-Fluorocyclohexan-1-amine

Cat. No.: B13342966
M. Wt: 117.16 g/mol
InChI Key: ZPZKJQKFLQCCMD-PHDIDXHHSA-N
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Description

(1R,3R)-3-Fluorocyclohexan-1-amine: is a chiral amine with a fluorine atom attached to the cyclohexane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block for various chemical reactions and pharmaceutical developments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Fluorocyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atom and the amine group.

    Amination: The amine group is introduced through reductive amination, where the ketone is converted to an imine, followed by reduction to the amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,3R)-3-Fluorocyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: (1R,3R)-3-Fluorocyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific application.

Comparison with Similar Compounds

    (1R,3R)-3-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (1R,3R)-3-Bromocyclohexan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    (1R,3R)-3-Iodocyclohexan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (1R,3R)-3-Fluorocyclohexan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts. These properties make it a valuable compound in drug design and development.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6-/m1/s1

InChI Key

ZPZKJQKFLQCCMD-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)F)N

Canonical SMILES

C1CC(CC(C1)F)N

Origin of Product

United States

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